2,4'-Dihydroxybiphenyl

Übersicht

Beschreibung

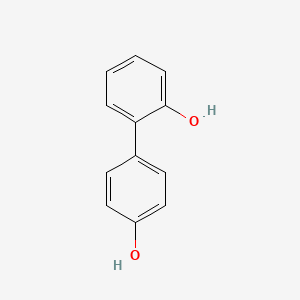

2,4’-Dihydroxybiphenyl is an organic compound that belongs to the class of biphenyl derivatives. It consists of two benzene rings connected by a single bond, with hydroxyl groups attached to the second and fourth positions of the biphenyl structure. This compound is known for its significant role in various chemical and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

2,4’-Dihydroxybiphenyl has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

Target of Action

2,4’-Dihydroxybiphenyl (2,4’-DHB) primarily targets extradiol dioxygenases, a group of enzymes that play a key role in the metabolism of various aromatic compounds . These enzymes are involved in the degradation of dibenzofuran (DBF), dibenzo-p-dioxin (DBD), and polychlorinated biphenyls (PCBs) .

Mode of Action

The interaction of 2,4’-DHB with its targets involves the compound serving as a preferred substrate for extradiol dioxygenases . The enzymes catalyze the cleavage of the aromatic ring of 2,4’-DHB, leading to changes in the structure of the compound .

Biochemical Pathways

The action of 2,4’-DHB affects the biochemical pathways involved in the degradation of aromatic compounds. The compound is metabolized by extradiol dioxygenases, leading to the formation of intermediates that are further processed in the pathway . The degradation of these intermediates can lead to the formation of less toxic or even non-toxic end products .

Pharmacokinetics

The compound’s interaction with extradiol dioxygenases suggests that it is metabolized by these enzymes

Result of Action

The action of 2,4’-DHB results in the degradation of the compound and the formation of less toxic or non-toxic metabolites . This can contribute to the detoxification of environments contaminated with aromatic compounds. Additionally, 2,4’-DHB has been shown to exhibit strong anti-tyrosinase activity, which can lead to a reduction in melanin content .

Action Environment

The action, efficacy, and stability of 2,4’-DHB can be influenced by various environmental factors. For instance, the presence of other aromatic compounds can affect the compound’s degradation . Additionally, the activity of extradiol dioxygenases, the primary targets of 2,4’-DHB, can be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

2,4’-Dihydroxybiphenyl plays a crucial role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with several enzymes, including biphenyl 2,3-dioxygenase, which catalyzes the initial step in the biphenyl degradation pathway. This enzyme introduces molecular oxygen into the biphenyl structure, forming a dihydrodiol compound. Subsequently, 2,3-dihydroxybiphenyl 1,2-dioxygenase cleaves the dihydrodiol to produce a catechol derivative . These interactions highlight the importance of 2,4’-Dihydroxybiphenyl in the microbial degradation of biphenyl and related compounds.

Cellular Effects

2,4’-Dihydroxybiphenyl affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to influence the expression of genes involved in the degradation of aromatic compounds. This compound can induce the expression of enzymes responsible for its own metabolism, thereby enhancing its degradation . Additionally, 2,4’-Dihydroxybiphenyl can affect cell signaling pathways by modulating the activity of specific kinases and transcription factors, leading to changes in cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of 2,4’-Dihydroxybiphenyl involves its interaction with specific enzymes and proteins. It binds to the active site of biphenyl 2,3-dioxygenase, facilitating the incorporation of molecular oxygen into the biphenyl structure . This binding interaction is crucial for the catalytic activity of the enzyme and the subsequent degradation of the compound. Additionally, 2,4’-Dihydroxybiphenyl can inhibit or activate other enzymes involved in its metabolism, thereby regulating its own degradation and the overall metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4’-Dihydroxybiphenyl can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that 2,4’-Dihydroxybiphenyl can have sustained effects on cellular function, including the induction of specific metabolic pathways and the modulation of gene expression. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of 2,4’-Dihydroxybiphenyl vary with different dosages in animal models. At low doses, this compound can induce the expression of enzymes involved in its metabolism, enhancing its degradation and reducing its toxicity . At high doses, 2,4’-Dihydroxybiphenyl can cause adverse effects, including oxidative stress and cellular damage. These threshold effects are important for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

2,4’-Dihydroxybiphenyl is involved in several metabolic pathways, including the biphenyl degradation pathway. It interacts with enzymes such as biphenyl 2,3-dioxygenase and 2,3-dihydroxybiphenyl 1,2-dioxygenase, which catalyze the initial steps in its degradation . These interactions lead to the formation of intermediate compounds that are further metabolized by other enzymes, ultimately resulting in the complete degradation of 2,4’-Dihydroxybiphenyl. This compound can also affect metabolic flux by modulating the activity of key enzymes and altering the levels of specific metabolites.

Transport and Distribution

2,4’-Dihydroxybiphenyl is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, regulating its intracellular concentration and localization . Additionally, binding proteins can sequester 2,4’-Dihydroxybiphenyl in specific cellular compartments, affecting its availability and activity. The transport and distribution of this compound are crucial for its overall function and impact on cellular processes.

Subcellular Localization

The subcellular localization of 2,4’-Dihydroxybiphenyl is determined by specific targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . For example, 2,4’-Dihydroxybiphenyl can be localized to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes and proteins involved in its metabolism. The subcellular localization of this compound is important for understanding its mechanism of action and its impact on cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4’-Dihydroxybiphenyl can be synthesized through several organic reactions. One common method involves the decomposition of 4,4’-di(2-hydroxy-2-propyl)biphenyl using hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This process minimizes the formation of byproducts and allows for easy purification of the intended product.

Industrial Production Methods: In industrial settings, the production of 2,4’-Dihydroxybiphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4’-Dihydroxybiphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds.

Vergleich Mit ähnlichen Verbindungen

2,4’-Dihydroxybiphenyl can be compared with other similar compounds, such as:

2,2’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the second carbon of each benzene ring.

4,4’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the fourth carbon of each benzene ring.

2-Phenylhydroquinone: Another biphenyl derivative with hydroxyl groups in different positions.

Uniqueness: The unique positioning of the hydroxyl groups in 2,4’-Dihydroxybiphenyl imparts distinct chemical properties and reactivity compared to its isomers and other biphenyl derivatives. This makes it particularly valuable in specific applications, such as the synthesis of polyether liquid crystals and its use as an antioxidant agent.

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPNNNTBHXSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209991 | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-62-1 | |

| Record name | [1,1′-Biphenyl]-2,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Biphenyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4'-dihydroxybiphenyl formed in biological systems?

A: this compound can be formed as a metabolite of other compounds. For example, it is a metabolite of ortho-phenylphenol (OPP) in mice, rats, and humans. [] This compound is produced through the metabolic conversion of OPP, primarily via sulfation and glucuronidation pathways. []

Q2: Are there any environmental concerns regarding this compound formation?

A: Yes, this compound and similar hydroxylated polychlorinated biphenyls can be generated unintentionally during water treatment processes. [] When granular activated carbon (GAC) interacts with hypochlorite solutions commonly used for water treatment, it can facilitate the formation of these compounds from phenols like 2,4-dichlorophenol. [] This is concerning because hydroxylated polychlorinated biphenyls may pose a greater health risk compared to the initial phenols or their non-hydroxylated counterparts. []

Q3: What are the main photochemical reactions of 4-chlorophenol that lead to the formation of this compound?

A: The formation of this compound from 4-chlorophenol during photolysis depends on the supporting material and concentration. [] On cellulose and at higher concentrations, the photodegradation of 4-chlorophenol involves the formation of a carbene intermediate, 4-oxocyclohexa-2,5-dienylidene. This carbene can react with a ground-state 4-chlorophenol molecule, leading to the formation of 5-chloro-2,4'-dihydroxybiphenyl. [] Additionally, the coupling of 4-chlorophenoxyl radicals, also generated during photolysis, can contribute to the formation of this compound and other dihydroxybiphenyls. []

Q4: Can this compound be synthesized chemically?

A: Yes, this compound can be chemically synthesized. One method involves the persulfate oxidation of o-phenoxybenzoic acid. [] This reaction proceeds through the formation of carboxyl radicals, which rearrange to form o-(phenoxycarbonyl)phenoxyl radicals. These radicals then dimerize to produce this compound-3,3′-dicarboxylate (an unsymmetrical dimer). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.